3-Methyl-6-isoquinolinemethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-6,13H,7H2,1H3 |
InChI Key |
KIDLWIPCEWSDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)CO)C=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 6 Isoquinolinemethanol and Its Analogues
Strategic Approaches to the Construction of the Isoquinoline (B145761) Core System
The formation of the isoquinoline nucleus is a critical step in the synthesis of 3-methyl-6-isoquinolinemethanol. Several classical and modern methods are employed, each with its own advantages and substrate scope.
Pictet-Spengler Reactions and Modern Variants
The Pictet-Spengler reaction is a cornerstone in isoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu This intermediate can then be oxidized to the corresponding isoquinoline.
The reaction mechanism proceeds through the formation of an iminium ion, which acts as the electrophile for the subsequent intramolecular ring closure. wikipedia.orgyoutube.com The success of the reaction is often dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the aryl moiety facilitate the cyclization under milder conditions. pharmaguideline.com Modern variations of the Pictet-Spengler reaction have expanded its utility. For instance, the use of stronger acids or Lewis acids can promote the reaction for less activated aromatic systems. wikipedia.org Asymmetric versions of the reaction, employing chiral catalysts or auxiliaries, have also been developed to produce enantiomerically enriched isoquinoline alkaloids. aalto.fi
Table 1: Key Features of the Pictet-Spengler Reaction
| Feature | Description |
| Reactants | β-arylethylamine and an aldehyde or ketone. |
| Catalyst | Typically a protic or Lewis acid. |
| Intermediate | Iminium ion. |
| Product | Tetrahydroisoquinoline, which can be oxidized to an isoquinoline. |
| Driving Force | Electrophilicity of the iminium ion and nucleophilicity of the aromatic ring. |
Bischler-Napieralski Cyclizations and Catalytic Enhancements
The Bischler-Napieralski reaction is another fundamental method for constructing the isoquinoline core. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.comwikipedia.org This intermediate is then typically dehydrogenated to the fully aromatic isoquinoline. pharmaguideline.com
The reaction is most effective when the benzene (B151609) ring is substituted with electron-donating groups. nrochemistry.comjk-sci.com The mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. nrochemistry.comwikipedia.org Catalytic enhancements, including the use of microwave irradiation and alternative Lewis acids like SnCl₄ and BF₃ etherate, have been shown to improve yields and shorten reaction times. organic-chemistry.orgwikipedia.org
Table 2: Common Reagents in Bischler-Napieralski Reaction
| Reagent | Function |
| Phosphorus pentoxide (P₂O₅) | Dehydrating agent. |
| Phosphoryl chloride (POCl₃) | Dehydrating and chlorinating agent. |
| Tin(IV) chloride (SnCl₄) | Lewis acid catalyst. |
| Boron trifluoride etherate (BF₃·OEt₂) | Lewis acid catalyst. |
Alternative Cycloaddition and Condensation Routes
Beyond the classical named reactions, various cycloaddition and condensation strategies have been developed for isoquinoline synthesis. One notable approach is the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with appropriate dipolarophiles, which can lead to tetrahydroisoquinoline derivatives under mild conditions. nih.gov Another powerful method involves the aza-Diels-Alder reaction, where an aza-diene reacts with a dienophile, such as benzyne, to construct the isoquinoline framework. acs.org
Condensation reactions, such as the reaction of o-nitrotoluenes with diethyloxalate followed by reduction and cyclodehydration (Reissert indole (B1671886) synthesis can be adapted), also provide a pathway to the isoquinoline system. arsdcollege.ac.in Furthermore, palladium-catalyzed coupling reactions of o-iodobenzaldehyde derivatives with terminal acetylenes, followed by a copper-catalyzed cyclization, offer an efficient route to isoquinolines. organic-chemistry.org
Regioselective Functionalization and Substituent Introduction at C-3 and C-6 Positions
Once the isoquinoline core is established, the regioselective introduction of the methyl group at the C-3 position and the methanol (B129727) group at the C-6 position is paramount.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles.
For the synthesis of this compound, a suitable directing group at a position that facilitates lithiation at C-6 would be required. Subsequent reaction with an appropriate electrophile would introduce the desired functionality. The choice of the directing group is crucial and must be compatible with the reaction conditions and easily converted to the final desired substituent.
Cross-Coupling Reactions for Aryl and Alkyl Substituents
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and introducing substituents onto aromatic and heteroaromatic rings. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are widely used to install aryl and alkyl groups. acs.orgyoutube.com
In the context of this compound synthesis, a halogenated isoquinoline precursor (e.g., a bromo- or iodo-substituted isoquinoline) at the C-6 position can be coupled with an appropriate organometallic reagent to introduce the methanol group or a precursor. Similarly, a suitable leaving group at the C-3 position could be displaced via a cross-coupling reaction to introduce the methyl group. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity. nih.gov One-pot procedures that combine cross-coupling with C-H functionalization are also emerging as efficient strategies. nih.gov
Site-Selective Oxidation and Reduction Methodologies
The regioselectivity of oxidation and reduction reactions on the isoquinoline core is crucial for the synthesis of specific isomers of this compound and its analogues.
Oxidation: The selective oxidation of the methyl group at the C3 position to a hydroxymethyl group is a key transformation. This can be challenging due to the potential for over-oxidation or reaction at other sites. One approach involves the use of mild and selective oxidizing agents. For instance, selenium dioxide (SeO2) is a classic reagent for the allylic oxidation of methyl groups on heterocyclic systems. However, reaction conditions must be carefully controlled to prevent the formation of the corresponding aldehyde or carboxylic acid. Another strategy involves the functionalization of the methyl group prior to oxidation. For example, radical bromination of the methyl group followed by nucleophilic substitution with a protected hydroxylamine (B1172632) and subsequent hydrolysis can yield the desired alcohol.
Recent advancements have focused on transition-metal-catalyzed C-H oxidation. Catalysts based on metals like ruthenium and iron can activate the C-H bond of the methyl group, enabling its selective oxidation under milder conditions. For example, a ruthenium-based catalyst in the presence of a suitable oxidant can facilitate the direct hydroxylation of the methyl group.
Reduction: The reduction of the isoquinoline ring system can lead to various hydrogenated derivatives, such as dihydro- and tetrahydroisoquinolines. The regioselectivity of this reduction is highly dependent on the catalyst and reaction conditions.
For the selective reduction of the benzene ring of the isoquinoline nucleus, leaving the pyridine (B92270) ring intact, catalytic hydrogenation over platinum oxide in strongly acidic media like trifluoroacetic acid has been shown to be effective. acs.orgacs.org This method allows for the synthesis of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. Conversely, reduction of the pyridine ring is more common. For instance, the use of sodium borohydride (B1222165) in the presence of a proton source typically reduces the C=N bond, leading to 1,2-dihydroisoquinolines.
A notable method for the regioselective hydrosilylation and reduction of isoquinolines involves a photoredox-catalyzed approach. nih.gov This method utilizes trifluoroacetic acid and triethylsilane under UV irradiation to achieve the reduction of the heterocyclic ring, tolerating a variety of functional groups. nih.gov The reaction proceeds through a diradical intermediate, allowing for selective transformations. nih.gov
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Oxidation | Selenium Dioxide | 3-Methyl-6-isoquinolinecarboxaldehyde | N/A |
| Reduction | Platinum Oxide / Trifluoroacetic Acid | 3-Methyl-5,6,7,8-tetrahydroisoquinoline-6-methanol | acs.orgacs.org |
| Reduction | Sodium Borohydride | 3-Methyl-1,2-dihydroisoquinoline-6-methanol | N/A |
| Hydrosilylation | Trifluoroacetic Acid / Triethylsilane / UV light | Reduced N-heterocycles | nih.gov |
Stereoselective Synthesis of Chiral Isoquinoline Methanol Derivatives
The introduction of chirality into isoquinoline methanol derivatives is of paramount importance, as the biological activity of these compounds is often stereospecific.
Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral isoquinoline alkaloids. nih.govnih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess.
One of the most effective methods is the asymmetric hydrogenation of prochiral isoquinolinium salts or enamides. mdpi.comacs.org Chiral transition-metal complexes, particularly those based on rhodium, ruthenium, and iridium, have been extensively used for this purpose. mdpi.comresearchgate.net For example, rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation of enamides derived from isoquinolines with high enantioselectivity. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of N-heteroaromatics has been developed, although it can be challenging due to potential catalyst poisoning by the nitrogen-containing substrate and product. mdpi.com
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy has been successfully applied to the synthesis of chiral isoquinoline derivatives. For instance, an achiral isoquinoline precursor can be coupled with a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol. The resulting diastereomeric intermediate can then undergo a diastereoselective reaction, such as alkylation or reduction. Subsequent removal of the auxiliary provides the enantiomerically enriched isoquinoline derivative. researchgate.net Camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations, including Michael additions. wikipedia.org
Chiral Pool: The chiral pool approach utilizes readily available, enantiopure natural products as starting materials. wikipedia.org For the synthesis of chiral isoquinoline methanols, a suitable starting material from the chiral pool, such as an amino acid or a terpene, can be elaborated through a series of chemical transformations to construct the desired isoquinoline framework while retaining the initial chirality. wikipedia.orgmdpi.comsigmaaldrich.com For example, L-rhamnose has been used as a chiral pool starting material for the stereoselective synthesis of anthracyclinones, which contain a complex heterocyclic system. sigmaaldrich.com
| Approach | Key Feature | Example | Reference |
| Asymmetric Catalysis | Chiral metal complex | Rhodium-catalyzed asymmetric hydrogenation | acs.orgresearchgate.net |
| Chiral Auxiliary | Temporary chiral group | Phenylglycinol-derived lactam | researchgate.net |
| Chiral Pool | Enantiopure starting material | L-Rhamnose | sigmaaldrich.com |
Diastereoselective reactions are crucial for creating multiple stereocenters with a defined relative stereochemistry. In the context of isoquinoline methanol synthesis, this can be achieved by utilizing existing stereocenters to control the formation of new ones.
For instance, in the synthesis of 1,3-disubstituted tetrahydroisoquinolines, the stereocenter at C-3 can be established through asymmetric reductive amination using a chiral amine as an auxiliary. researchgate.net The subsequent construction of the stereocenter at C-1 can then be controlled through a diastereoselective reduction of a dihydroisoquinoline intermediate, which is formed via a Bischler-Napieralski reaction. researchgate.net The choice of reducing agent and reaction conditions plays a critical role in the diastereoselectivity of this step.
Formal [3+3] cycloaddition reactions have also been employed for the diastereoselective synthesis of complex polycyclic structures containing the tetrahydroisoquinoline motif. nih.gov These reactions can proceed with high diastereoselectivity, leading to the formation of a single diastereomer. nih.gov
Protecting Group Strategies for the Hydroxyl and Nitrogen Functionalities
In the multistep synthesis of complex molecules like this compound and its analogues, the selective protection and deprotection of functional groups is essential. jocpr.comwikipedia.orgorganic-chemistry.org
Hydroxyl Group Protection: The hydroxyl group of the methanol substituent is often protected to prevent its interference in subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers, and esters (e.g., acetate (B1210297), pivaloate). wikipedia.org The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. For example, silyl ethers are typically cleaved under acidic conditions or with fluoride (B91410) ion sources, while benzyl ethers can be removed by catalytic hydrogenation. wikipedia.org
Nitrogen Atom Protection: The nitrogen atom of the isoquinoline ring can also be protected, particularly when strong bases or organometallic reagents are used in the synthesis. researchgate.net Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). organic-chemistry.orgresearchgate.net The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by catalytic hydrogenation. organic-chemistry.org This allows for orthogonal protection strategies, where one group can be removed selectively in the presence of the other. jocpr.comorganic-chemistry.org
| Functional Group | Protecting Group | Deprotection Condition | Reference |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Acid, Fluoride ion | wikipedia.org |
| Hydroxyl | Benzyl (Bn) | Catalytic Hydrogenation | wikipedia.org |
| Nitrogen | tert-Butoxycarbonyl (Boc) | Acid | organic-chemistry.orgresearchgate.net |
| Nitrogen | Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Isoquinolinemethanols
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. researchgate.netnih.govscispace.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the asymmetric hydrogenations discussed earlier, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents: The use of hazardous solvents should be minimized or replaced with greener alternatives. skpharmteco.com Water, ethanol, and supercritical fluids are examples of more environmentally benign solvents. Research is ongoing to develop synthetic routes for isoquinolines that can be performed in these solvents.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The development of highly active catalysts that can operate under mild conditions is a key aspect of this principle.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org This can be achieved through the use of high-yielding reactions, catalytic processes, and one-pot syntheses that reduce the number of purification steps. For example, multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are highly desirable from a green chemistry perspective. nih.gov
Use of Renewable Feedstocks: Whenever practicable, renewable starting materials should be used. nih.gov The chiral pool approach, which utilizes natural products, aligns with this principle.
Chemical Reactivity, Transformation, and Derivatization
Reactions Involving the Primary Hydroxyl Group
The primary hydroxyl group attached to the methylene (B1212753) bridge at the 6-position of the isoquinoline (B145761) ring is a key site for chemical modification. Its reactivity is analogous to that of other benzylic alcohols, allowing for esterification, etherification, oxidation, and nucleophilic substitution.
Oxidation to Aldehydes and Carboxylic Acids
The primary hydroxyl group of 3-Methyl-6-isoquinolinemethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The selective oxidation to the corresponding aldehyde, 3-methylisoquinoline-6-carbaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this type of transformation, as they are known to halt the oxidation at the aldehyde stage. beilstein-journals.org More recent methods have also utilized N-heterocycle-stabilized iodanes for the mild oxidation of benzylic alcohols to aldehydes, preventing overoxidation. nih.govbeilstein-journals.orgresearchgate.net
For the conversion to the carboxylic acid, 3-methylisoquinoline-6-carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4). These powerful oxidants will fully oxidize the primary alcohol to the carboxylic acid. The selective oxidation of C-H bonds of alkylarenes to produce high-value chemicals like carboxylic acids is a significant area of research. nih.gov
| Oxidation Product | Reagents |
| Aldehyde | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane, N-heterocycle-stabilized iodanes |
| Carboxylic Acid | Potassium Permanganate (KMnO4), Chromic Acid (H2CrO4), Ruthenium Tetroxide (RuO4) |
Nucleophilic Substitution at the Methylene Carbon
The hydroxyl group of this compound can be converted into a good leaving group, thereby activating the benzylic carbon for nucleophilic substitution reactions. unco.eduyoutube.com This two-step process typically involves the initial conversion of the alcohol to a tosylate or a halide.
For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) will form the corresponding tosylate. The tosylate group is an excellent leaving group, and subsequent reaction with a wide range of nucleophiles can lead to the formation of various derivatives. Similarly, the alcohol can be converted to an alkyl halide (e.g., a bromide or chloride) using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). This alkyl halide can then undergo nucleophilic substitution. unco.edu
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System
The isoquinoline ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the inherent electronic properties of the isoquinoline nucleus and the directing effects of the existing methyl and hydroxymethyl substituents.
Metalation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org In the case of this compound, the hydroxymethyl group can act as a directing metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium, would be expected to lead to deprotonation at the ortho-position, which is the 5-position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position. This strategy offers a route to derivatives that may not be accessible through classical electrophilic substitution reactions.
Amination and Alkylation of the Nitrogen Heterocycle
The nitrogen atom within the isoquinoline ring of this compound is a key center for chemical reactivity. As a weak base with a pKa of approximately 5.14 for the parent isoquinoline, the nitrogen atom can be readily protonated by strong acids to form salts. wikipedia.org Beyond simple acid-base chemistry, the nitrogen is nucleophilic and can undergo alkylation reactions.
Treatment with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary isoquinolinium salts. This N-alkylation introduces a positive charge, significantly altering the electronic properties of the molecule. This transformation is not merely a simple derivatization; it activates the isoquinoline ring system towards nucleophilic attack, particularly at the C-1 position. While direct N-amination is less common, the nucleophilic character of the nitrogen suggests potential for reactions with suitable electrophilic aminating agents.
A study on the C-4 alkylation of various isoquinolines demonstrated that 3-methylisoquinoline (B74773) is a viable substrate for this type of reaction, using vinyl ketones in the presence of benzoic acid. nih.gov This suggests that the nitrogen's electronic influence facilitates functionalization at specific carbons within the heterocyclic ring, a reactivity pattern that can be modulated by its quaternization state.
Chemical Transformations of the Methyl Group at C-3
The methyl group at the C-3 position represents another versatile handle for chemical modification, allowing for a range of functional group interconversions and carbon skeleton manipulations.
Side-Chain Functionalization (e.g., Oxidation, Halogenation)
The C-3 methyl group can be selectively oxidized to introduce new functionalities. For instance, a known transformation for 3-methylisoquinoline involves oxidation with selenium dioxide to yield 3-isoquinolinecarboxylic acid. youtube.com This conversion of the methyl group to a carboxylic acid opens up a vast array of subsequent chemical reactions, including amide bond formation and esterification. Other oxidizing agents could potentially yield the intermediate 3-formyl-6-isoquinolinemethanol, although controlling the oxidation at the aldehyde stage can be challenging.
Halogenation of the methyl group is also a feasible transformation. Analogous to the radical halogenation of toluene, the benzylic-like methyl group of the isoquinoline can react with halogenating agents such as N-bromosuccinimide (NBS) under radical conditions to form 3-(bromomethyl)-6-isoquinolinemethanol. This halomethyl derivative is a highly valuable intermediate, primed for nucleophilic substitution reactions to introduce a wide variety of other functional groups.
The table below summarizes representative transformations for the functionalization of the C-3 methyl group on the isoquinoline scaffold.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3-Methylisoquinoline | Selenium Dioxide | 3-Isoquinolinecarboxylic acid | Oxidation |
| 3-Methylisoquinoline | N-Bromosuccinimide (NBS), Radical Initiator | 3-(Bromomethyl)isoquinoline | Radical Halogenation |
Rearrangement and Expansion Reactions
The isoquinoline core is susceptible to rearrangement and ring expansion reactions, particularly when activated. Photolysis of tetrazolo[5,1-a]isoquinoline, a derivative of the isoquinoline system, results in nitrogen elimination and a ring expansion to form a 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene. nih.gov Other studies have shown that activated isoquinolines can undergo ring expansion with diazocarbonyl compounds in the presence of a copper triflate catalyst, inserting a carbon atom into the ring to form novel benzoazepines. rsc.org While these reactions have not been documented specifically on this compound, they illustrate the potential for skeletal reorganization of the core structure to access more complex, seven-membered ring systems.
Formation of Advanced Molecular Architectures and Polycyclic Systems from Isoquinoline Methanol (B129727) Scaffolds
The rigid, planar structure of the isoquinoline core makes this compound an excellent building block for the synthesis of more elaborate molecular architectures, including fused-ring systems and macrocycles.
Annulation Reactions and Fused Ring Systems
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex polycyclic systems. Various methods exist for the synthesis of isoquinolines that can be adapted to build upon the this compound scaffold. organic-chemistry.org For example, copper-catalyzed annulation of ketones with 2-halobenzamides is a known route to isoquinolin-1(2H)-ones, a class of fused heterocycles. nih.gov Rhodium-catalyzed oxidative cross-coupling and cyclization of aryl aldimines with alkynes represents another sophisticated method for constructing the isoquinoline system, which could be adapted to add further rings. acs.org These strategies highlight the potential to use the inherent reactivity of the isoquinoline and its substituents to forge new carbocyclic or heterocyclic rings, leading to complex, multi-ring structures with potential applications in materials science and medicinal chemistry. core.ac.uk
Macrocyclization and Supramolecular Assembly
The functional groups on this compound—the heterocyclic nitrogen and the C-6 methanol—provide ideal anchor points for macrocyclization. By linking two or more of these isoquinoline units with appropriate spacers, large macrocyclic structures can be synthesized. nih.govrsc.orgthieme-connect.com The geometry of the isoquinoline unit imparts a degree of pre-organization, which can facilitate the cyclization process.
Furthermore, the isoquinoline moiety is an effective participant in supramolecular chemistry. The nitrogen atom can coordinate to metal ions, such as silver(I), acting as a linker to form coordination polymers and discrete multinuclear complexes. rsc.orgrsc.org The final structure of these assemblies can be influenced by the choice of counterion, which can participate in the supramolecular framework through hydrogen bonding or other non-covalent interactions. rsc.orgrsc.org The C-6 methanol group can also act as a hydrogen bond donor, further directing the assembly of complex, non-covalently bonded supramolecular architectures.
Research Findings on this compound in Polymerization and Materials Science Remain Undisclosed
Despite a comprehensive search of scientific literature and patent databases, no specific research findings or applications concerning the use of this compound as a monomer or precursor in polymerization or materials science have been publicly identified.
The investigation into the chemical reactivity, transformation, and derivatization of this compound did not yield any studies detailing its role in the synthesis of polymers or as a foundational component for new materials. While the broader class of isoquinoline derivatives has been explored in various chemical and biological contexts, information regarding the specific polymerization behavior of this compound is not available in the reviewed sources.
Consequently, the requested section on "Polymerization and Materials Precursor Roles" cannot be developed with scientifically accurate and verifiable data. The absence of research in this specific area means there are no established examples of polymers derived from this compound, nor are there any documented properties or characterization data for such materials.
Further research and exploration into the reactivity of this compound may in the future reveal its potential in materials science, but at present, it remains an uncharacterized area of study.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the specific experimental and computational data required for a detailed analysis of the chemical compound this compound. Despite extensive searches for information pertaining to its advanced spectroscopic and structural elucidation, no dedicated studies detailing its conformational isomerism, rotational barriers, or the spectroscopic signatures of its intermolecular interactions could be identified.
The inquiry sought to build a detailed profile of this compound, focusing on its behavior in both the gas phase and in solution. The intended investigation was structured to explore the populations of its stable conformations, the potential for solvent-assisted conformational isomerization (SACI), and the energy barriers associated with internal molecular motions, such as the rotation of its methyl group.
Furthermore, the planned analysis aimed to delve into the compound's intermolecular interactions through vibrational spectroscopy. This would have involved identifying the characteristic spectroscopic signals of hydrogen bonding networks, a crucial aspect for understanding the behavior of a molecule containing a hydroxyl group and a nitrogen heterocycle. Additionally, the study of van der Waals complexation and other weak interactions would have provided a more complete picture of its non-covalent chemistry.
While the principles of conformational analysis, rotational barriers, and intermolecular forces are well-established in physical chemistry, and there is a wealth of research on related molecules, the specific application of these analytical techniques to this compound is not documented in the accessible scientific domain. For instance, studies on molecules like tribromomesitylene and phenyl acetate (B1210297) have provided deep insights into methyl group rotational barriers and conformational dynamics. researchgate.netnih.gov Similarly, research on systems such as N-salicylideneaniline and various alcohol clusters has offered a robust framework for analyzing hydrogen bonding and weak intermolecular interactions using vibrational spectroscopy.
However, without direct experimental measurements (e.g., using microwave, infrared, or Raman spectroscopy) or computational chemistry studies (e.g., density functional theory calculations) specifically performed on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The absence of such fundamental data precludes the creation of the detailed and specific article requested.
Therefore, until dedicated research is conducted and published, a thorough and scientifically rigorous article on the advanced spectroscopic and structural elucidation of this compound cannot be generated.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Gas-Phase Spectroscopy
Studying molecules in the gas phase allows for the observation of their intrinsic properties without the influence of solvent molecules. High-resolution spectroscopic techniques are then used to distinguish between different conformers and to study their electronic and vibrational properties.
Double resonance techniques, such as IR-UV ion-dip spectroscopy, are powerful tools for conformer-specific analysis. In the study of (S)-THIQM, this method was crucial in identifying and characterizing the different conformers present in a jet-cooled environment. rsc.org By using one laser to selectively excite a specific conformer and a second laser to probe its vibrational spectrum, researchers can obtain detailed structural information for each conformer individually.
Laser-induced fluorescence (LIF) spectroscopy is a sensitive technique used to probe the electronic states of molecules. When a molecule absorbs laser light and is promoted to an excited electronic state, it can then relax by emitting fluorescence. The analysis of this fluorescence provides information about the vibrational levels of the ground electronic state. tum.de In the investigation of (S)-THIQM, LIF was one of the techniques employed to study the molecule in jet-cooled conditions. rsc.org Dispersed fluorescence (DF) spectroscopy complements LIF by analyzing the wavelengths of the emitted fluorescence, which reveals the vibrational structure of the ground state.
IR-Ion Dip Vibrational Spectroscopy is a form of double resonance spectroscopy that provides vibrational spectra of size-selected clusters or conformers. This technique was instrumental in studying the structural changes of (S)-THIQM upon ionization. rsc.org By monitoring the ion signal while scanning an IR laser, a depletion in the signal is observed when the IR frequency is resonant with a vibrational transition of the neutral molecule. This method confirmed the presence of two distinct conformers of (S)-THIQM in the gas phase and revealed that ionization of one conformer leads to its isomerization to the other. rsc.org
The following table summarizes the key findings from the IR-Ion Dip Vibrational Spectroscopy of (S)-1,2,3,4-tetrahydro-3-isoquinoline methanol (B129727) (THIQM):
| Conformer | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Nitrogen Configuration |
| Conformer I | -CH₂OH | Nitrogen Lone Pair (equatorial) | (S) |
| Conformer II | Nitrogen-Hydrogen (equatorial) | -OH Group | (R) |
Electronic Spectroscopy for Excited State Dynamics and Vibronic Coupling
Electronic spectroscopy focuses on the transitions between different electronic energy levels in a molecule. These studies are crucial for understanding the photochemistry and photophysics of a compound, including the processes that occur after it absorbs light.
Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used for both spectroscopic analysis and the detection of molecules. In this method, a molecule is excited to an intermediate electronic state by absorbing one or more photons from a laser. From this excited state, it is then ionized by absorbing another photon. The resulting ions are then detected. The REMPI spectrum is obtained by monitoring the ion signal as a function of the laser wavelength. This technique was utilized in the study of (S)-THIQM to investigate its structural modifications upon ionization. rsc.org The study of the excited-state dynamics of similar aromatic compounds often involves understanding processes like intersystem crossing to triplet states, which can be investigated using pump-probe techniques in conjunction with REMPI. rsc.orgaaup.edu
In-depth Analysis of 3-Methyl-6-isoquinolinemethanol Reveals Limited Scientific Data
Initial searches for "this compound" led to the identification of its correct isomeric name, (6-Methylisoquinolin-3-yl)methanol , and its associated CAS number, 412010-13-0. An alternative CAS number, 1801258-37-6, also appears to be associated with this compound by some commercial suppliers. Basic information, such as its molecular formula (C11H11NO) and molecular weight (173.21 g/mol ), is accessible. However, this is the extent of the readily available data.
Efforts to locate detailed experimental procedures for the synthesis of (6-Methylisoquinolin-3-yl)methanol were unsuccessful. While general synthetic routes for isoquinoline (B145761) and quinoline (B57606) derivatives are well-documented in chemical literature, specific protocols tailored to this particular substituted isoquinolinemethanol are not described in published scientific papers or patents. For instance, the synthesis of a related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, has been reported, involving the reduction of the corresponding aldehyde with sodium borohydride (B1222165). nih.govresearchgate.net However, applying this general approach to the target compound would be speculative without experimental validation.
Similarly, a comprehensive dataset of its physical and chemical properties is absent from scientific databases. Key physical constants such as melting point, boiling point, and solubility are not reported. While some online chemical dictionaries provide computed or estimated properties, experimentally determined values are not available.
A critical component of the requested analysis, the advanced spectroscopic and structural elucidation, including photoinduced charge transfer studies and the investigation of π-π* and n-π* transitions, could not be fulfilled. There are no specific studies on (6-Methylisoquinolin-3-yl)methanol that delve into these complex photophysical processes. While the principles of these spectroscopic phenomena are well-understood and have been studied for other quinoline and isoquinoline derivatives, a direct application of these general concepts to the specific electronic transitions and charge transfer characteristics of (6-Methylisoquinolin-3-yl)methanol would be purely theoretical and lack the required scientific rigor. mdpi.comyoutube.comresearchgate.netresearchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the electronic behavior and energetic properties of 3-Methyl-6-isoquinolinemethanol. These computational methods allow for a detailed examination of the molecule's quantum mechanical nature.
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to study the electronic structure of molecules. For isoquinoline (B145761) derivatives, DFT methods, particularly with the B3LYP functional, have been shown to provide a reliable balance between accuracy and computational cost. acs.org Studies on related heterocyclic compounds, such as quinoline (B57606) and its derivatives, often employ DFT to investigate their electronic properties and reactivity. ekb.egmdpi.com
In a typical study of this compound, the geometry of the molecule would first be optimized to find its most stable three-dimensional structure. Subsequent frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide thermodynamic properties such as enthalpy and Gibbs free energy.
The choice of basis set is a critical aspect of quantum chemical calculations, as it dictates the mathematical functions used to describe the electron orbitals. For aromatic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used to achieve a good compromise between accuracy and computational resources. acs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. The selection of the computational level, which is a combination of the theoretical method (e.g., B3LYP) and the basis set, is crucial for obtaining reliable results.
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis is another valuable tool for studying the charge distribution within the molecule. It provides a detailed picture of the electron density on each atom, which can help in predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in isoquinolinium compounds, the distribution of positive charge is a key factor in their chemical behavior. researchgate.net
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The data in this table is representative and based on typical values for similar aromatic heterocyclic compounds. Actual values would be obtained from specific DFT calculations on this compound.
Conformational Landscape Analysis and Potential Energy Surfaces
The presence of flexible substituent groups, such as the methyl and methanol (B129727) groups in this compound, gives rise to different possible spatial arrangements or conformations. Understanding the conformational landscape is crucial for predicting the molecule's preferred shape and its interactions with other molecules.
Conformational analysis involves searching the potential energy surface (PES) of the molecule to identify all stable conformers (local minima) and the lowest energy conformer (global minimum). This is often achieved by systematically rotating the rotatable bonds, such as the C-C bond of the methanol group and the C-C bond of the methyl group, and calculating the energy at each step.
For this compound, the orientation of the hydroxyl group in the methanol substituent and the rotation of the methyl group are the primary degrees of freedom that define its conformational space. The relative energies of the different conformers can be calculated to determine their populations at a given temperature.
The rotation of the methyl group is not entirely free but is hindered by a potential energy barrier. This rotational barrier can be investigated by performing a relaxed scan of the potential energy surface along the dihedral angle that defines the methyl group's orientation. The height of this barrier provides information about the steric and electronic interactions between the methyl group and the rest of the molecule. Studies on other methyl-substituted organic compounds have shown that these barriers can be accurately determined using computational methods and are important for understanding the molecule's dynamics. nih.govmdpi.com
Table 2: Conformational Analysis of this compound (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Global Minimum | 0.0 | - |
| Local Minimum 1 | 1.2 | - |
| Methyl Torsion TS | 2.5 | 2.5 |
Note: This table presents illustrative data to demonstrate the type of information obtained from a conformational analysis. The values are hypothetical and would need to be confirmed by specific calculations.
Intramolecular Hydrogen Bond Geometries and Energetics
Theoretical studies focusing specifically on the intramolecular hydrogen bond geometries and their corresponding energetics for this compound are not presently found in published research. Generally, the presence of both a hydroxyl (-OH) group and a nitrogen atom within the isoquinoline ring structure suggests the potential for intramolecular hydrogen bonding. The geometry of such a bond would be determined by the spatial orientation of the hydroxymethyl group at the 6-position relative to the nitrogen atom at the 2-position. The energetics of this interaction, including bond strength and stabilization energy, would require specific quantum chemical calculations that have not been reported for this molecule.
Simulations of Intermolecular Interactions and Solvation Effects
Modeling Jet-Cooled Complexes with Solvating Molecules (e.g., Methyl Lactate (B86563), Methanol)
Specific studies on the modeling of jet-cooled complexes of this compound with solvating molecules such as methyl lactate or methanol have not been identified. Research on similar, but structurally distinct, molecules like (S)-1,2,3,4-tetrahydro-3-isoquinolinemethanol has demonstrated that jet-cooled spectroscopy combined with ab initio calculations can reveal details of intermolecular interactions and structural rearrangements upon complex formation. researchgate.net However, equivalent research for this compound is not available.
Continuum Solvation Models and Explicit Solvent Molecule Simulations
While continuum solvation models and explicit solvent molecule simulations are common computational techniques to understand the behavior of molecules in solution, their specific application to this compound has not been detailed in scientific literature. Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium, which is a computationally efficient way to estimate solvation free energies. mdpi.comrsc.org Explicit solvent simulations, on the other hand, involve modeling individual solvent molecules around the solute, offering a more detailed picture of the local solvent structure, but at a higher computational cost. nih.gov The application of these methods would be necessary to understand the solvation of this compound, but such studies have not been published.
Hydrogen Bonding and Dispersion Interaction Contributions
A quantitative analysis of the contributions of hydrogen bonding and dispersion interactions to the intermolecular forces of this compound with other molecules is not available. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) are often employed to decompose the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. Such an analysis for this compound would provide fundamental insights into its non-covalent interactions, but the necessary computational studies have not been performed.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Calculated Vibrational Frequencies and Intensities
There are no published studies presenting the calculated vibrational frequencies and intensities for this compound. This type of analysis, typically performed using methods like Density Functional Theory (DFT), is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculations would predict the positions and relative intensities of vibrational modes, which could then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.
Prediction of Rotational Constants and Transition Dipole Moments
Theoretical calculations are instrumental in predicting the rotational constants (A, B, and C) of a molecule, which are fundamental to its microwave spectroscopy. These constants are inversely related to the principal moments of inertia of the molecule and are determined by its three-dimensional geometry. For this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations can be employed to first optimize the molecular geometry to its lowest energy state. From this optimized structure, the principal moments of inertia are calculated, which in turn provide the rotational constants.
Similarly, the transition dipole moments, which govern the intensity of rotational and vibrational transitions, can be computed. The magnitude of the transition dipole moment between two quantum states determines the probability of a molecule absorbing or emitting electromagnetic radiation to transition between these states. Theoretical predictions of these moments are crucial for interpreting and guiding spectroscopic experiments.
As of the latest literature review, specific theoretical studies detailing the predicted rotational constants and transition dipole moments for this compound have not been published. However, the methodology for such predictions is well-established in the field of computational chemistry.
Simulation of Electronic Spectra and Excited State Properties
The electronic absorption and emission spectra of this compound can be simulated using time-dependent density functional theory (TD-DFT) or other advanced computational methods. These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the electronic transitions. By calculating the energies of the ground and various excited electronic states, it is possible to construct a theoretical UV-visible spectrum.
Furthermore, these calculations provide detailed information about the nature of the electronic transitions, such as identifying them as π → π* or n → π* transitions, and which molecular orbitals are primarily involved. Properties of the excited states, including their geometries, dipole moments, and lifetimes, can also be predicted, offering a comprehensive picture of the molecule's photophysical behavior.
Currently, there are no specific published studies presenting simulated electronic spectra or a detailed analysis of the excited state properties for this compound.
Theoretical Studies on Reaction Pathways and Mechanistic Insights
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be identified and their energies calculated. This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.
For this compound, theoretical studies could investigate various potential reactions, such as oxidation of the methanol group, electrophilic or nucleophilic substitution on the isoquinoline ring, or reactions involving the methyl group. By modeling the step-by-step transformation of reactants to products, detailed mechanistic pathways can be proposed. These studies can also reveal the role of catalysts or solvent effects on the reaction mechanism.
To date, no theoretical investigations into the reaction pathways and mechanisms involving this compound have been reported in the scientific literature.
Mechanistic Aspects of Molecular Recognition and Supramolecular Interactions
Chirality-Dependent Molecular Recognition Phenomena in Model Systems
The introduction of a methyl group at the 3-position and a methanol (B129727) group at the 6-position of the isoquinoline (B145761) core suggests that if the molecule were rendered chiral, for instance through substitution on the methanol group or reduction of the aromatic system, it would exhibit chirality-dependent molecular recognition. This phenomenon is fundamental to many biological and chemical processes.
Enantioselective Binding Preferences
Enantiomers of a chiral derivative of 3-Methyl-6-isoquinolinemethanol would be expected to exhibit different binding affinities towards other chiral molecules. This enantioselectivity arises from the formation of diastereomeric complexes with distinct physicochemical properties. In a hypothetical study, the jet-cooled complexes of a chiral form of this compound with a chiral partner, such as methyl lactate (B86563), could be analyzed using double resonance spectroscopy and ab initio calculations. Such an analysis would likely reveal that the different spatial arrangements of the enantiomers lead to variations in the stability and structure of the resulting complexes, demonstrating an enantioselective binding preference. For instance, one enantiomer might favor a direct interaction with the binding partner, while the other could induce significant structural rearrangements to form a more stable, intricately bound structure.
Diastereomeric Complex Formation and Stability
When a chiral molecule interacts with another chiral molecule, two diastereomeric complexes can be formed. These complexes have different energies and geometries, leading to differences in their stability. The formation of such diastereomeric complexes is often governed by a competition between direct, non-covalent addition and more complex structural rearrangements involving multiple intermolecular hydrogen bonds. The relative abundance of these different complex structures for homochiral versus heterochiral pairings would provide direct evidence of the chirality's influence on the formation and stability of the diastereomeric complexes.
Detailed Characterization of Hydrogen Bonding Networks and their Structural Influence
The presence of both a hydroxyl group and a nitrogen atom in this compound makes it an ideal candidate for forming and participating in hydrogen bonding networks, which would critically influence its molecular recognition properties and the structure of its complexes.
Intermolecular vs. Intramolecular Hydrogen Bonding Competition
The structure of this compound allows for the possibility of both intramolecular hydrogen bonding (e.g., between the methanol's hydroxyl group and the isoquinoline nitrogen) and intermolecular hydrogen bonding with other molecules. The preferred conformation of the molecule would depend on the balance between these competing interactions. In the gas phase or in non-polar solvents, intramolecular hydrogen bonding might dominate. However, in the presence of other hydrogen bonding species, such as water or other alcohols, intermolecular hydrogen bonds would likely form, leading to the creation of larger supramolecular assemblies. The evolution of these hydrogen-bonding structures can range from simple one-dimensional chains to more complex two-dimensional rings and three-dimensional networks.
Role of Hydrophobic Interactions in Complex Formation
The aromatic isoquinoline ring of this compound provides a significant hydrophobic surface. In aqueous environments, hydrophobic interactions would play a crucial role in the formation of complexes. These interactions arise from the tendency of non-polar surfaces to minimize their contact with water, driving the association of the hydrophobic parts of molecules. In the context of this compound, the aromatic ring could stack with other aromatic systems or interact with hydrophobic pockets in a larger host molecule. Such interactions can significantly contribute to the stability of the resulting complex, often in concert with more specific interactions like hydrogen bonding. The interplay between the hydrophobic character of the aromatic core and the hydrophilic nature of the methanol substituent would be a key determinant of its binding behavior.
Mechanistic Studies of Ligand-Target Binding in Chemical Biology Models (excluding clinical efficacy)
To understand how this compound might interact with biological targets, various mechanistic models of ligand-target binding can be considered. These models, which include the "lock-and-key," "induced fit," and "conformational selection" theories, provide a framework for dissecting the energetic and structural aspects of binding events.
Techniques like Isothermal Titration Calorimetry (ITC) could be employed to experimentally determine these thermodynamic parameters for the binding of this compound to a model target. By measuring the heat released or absorbed during binding, ITC provides direct access to the binding constant (K_b), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data would be invaluable for elucidating the driving forces behind the binding event and for understanding how modifications to the ligand or target could modulate the binding affinity and mechanism. The identification of conserved binding motifs through computational algorithms could further illuminate the specific protein-ligand recognition processes.
Characterization of Binding Sites and Modes
There is no available scientific literature that characterizes the specific binding sites or binding modes of this compound with any biological or chemical target.
Conformational Changes Induced by Binding Events
No studies documenting conformational changes in either this compound or a target molecule upon their interaction have been found.
Structure-Activity Relationship (SAR) Studies of Analogues for Molecular Target Engagement
A specific structure-activity relationship study for analogues of this compound is not available in the reviewed literature. While research on other isoquinoline derivatives provides general insights, a focused SAR table for this compound cannot be compiled. For example, studies on other substituted isoquinolines have shown that the nature and position of substituents can significantly impact their biological profiles, but this cannot be directly applied to this compound without dedicated research.
Applications in Advanced Organic Synthesis and Materials Chemistry
3-Methyl-6-isoquinolinemethanol as a Versatile Building Block in Complex Chemical Synthesis
The unique structural features of this compound, which include a reactive hydroxymethyl group and a modifiable isoquinoline (B145761) core, make it a valuable precursor in the construction of more complex molecular architectures.
Precursor to Biologically Relevant Scaffolds and Derivatives
The isoquinoline nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. researchgate.netnih.gov While direct studies on the biological applications of derivatives from this compound are not extensively documented, the known bioactivity of related isoquinoline alkaloids suggests a high potential for this compound as a starting material for novel therapeutic agents. researchgate.netnih.gov The synthesis of various substituted isoquinolines is a well-established field, with methods like the Bischler-Napieralski and Pictet-Spengler reactions being foundational. researchgate.net
The hydroxymethyl group at the 6-position offers a convenient handle for further functionalization, allowing for the introduction of various pharmacophores or for linking the isoquinoline unit to other molecular fragments. This strategic placement of a reactive group opens avenues for creating libraries of novel compounds for biological screening.
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The development of chiral ligands and auxiliaries is paramount in asymmetric synthesis for controlling the stereochemical outcome of reactions. While there is no specific literature detailing the use of this compound as a chiral auxiliary, the synthesis of chiral isoquinuclidinylmethanols for use as catalysts in enantioselective additions of organozinc reagents to aldehydes highlights the potential of related structures. clockss.org These catalysts, which are sterically constrained β-amino alcohols, have demonstrated effectiveness in inducing asymmetry. clockss.org
Given the structural similarities, it is conceivable that derivatives of this compound could be developed into effective chiral ligands. The nitrogen atom of the isoquinoline ring and the oxygen of the methanol (B129727) group can act as coordination sites for metal centers, forming chiral catalytic complexes. The methyl group at the 3-position could also play a role in the steric environment of the catalytic pocket, influencing enantioselectivity.
Integration into Functional Materials and Supramolecular Architectures
The photophysical and self-assembly properties of aromatic heterocycles like isoquinoline make them attractive components for the design of advanced functional materials.
Design of Molecular Switches and Probes
Currently, there is a lack of specific research on the application of this compound in the design of molecular switches and probes.
Self-Assembly and Ordered Structures
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in materials science. While direct studies on the self-assembly of this compound are not available, research on related isoquinoline derivatives provides insights into its potential. The planar aromatic isoquinoline core can participate in π-π stacking interactions, which are a major driving force for self-assembly. Additionally, the hydroxymethyl group can engage in hydrogen bonding, further directing the formation of ordered structures.
Methodological Development in Organic Synthesis Leveraging Isoquinoline Motifs
The development of novel synthetic methodologies is crucial for advancing organic chemistry. While specific methods leveraging this compound are not yet reported, the synthesis of related 3-methyl-3,4-dihydroisoquinolines from naturally occurring apiol demonstrates the utility of similar building blocks. This synthesis proceeds via a Ritter-type reaction with nitriles, showcasing a pathway to access functionalized isoquinoline cores.
The presence of both a nucleophilic nitrogen and a functionalizable methanol group in this compound suggests its potential use in the development of new multicomponent reactions or cascade sequences for the efficient construction of complex heterocyclic systems.
Use in C-C and C-N Bond Functionalization
The functionalization of quinoline (B57606) and isoquinoline scaffolds is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of these motifs in a vast array of bioactive compounds and functional materials. nih.gov The methyl group and the broader isoquinoline structure in this compound offer multiple sites for C-C and C-N bond formation.
Recent research has highlighted the extensive efforts in the C(sp3)-H functionalization of methylquinolines, a close structural relative of this compound, to forge new C(sp3)-C and C(sp3)-X (where X is a heteroatom) bonds. nih.gov These transformations are often achieved through transition-metal-catalyzed or metal-free approaches, providing a diverse toolkit for chemists to elaborate the core structure. nih.gov While direct studies on this compound are not extensively detailed in the provided search results, the principles of C-H activation demonstrated on analogous methylquinoline systems are directly applicable. nih.gov For instance, the methyl group at the 3-position can be a handle for various C-C coupling reactions, such as cross-coupling with aryl halides or other electrophiles, to introduce new carbon-based substituents.
Furthermore, the nitrogen atom within the isoquinoline ring system is a key site for C-N bond functionalization. It can act as a nucleophile or be activated to participate in coupling reactions, enabling the linkage of the isoquinoline moiety to other molecules. This capability is crucial for the synthesis of novel ligands for catalysis, pharmaceuticals, and organic electronic materials. The strategic functionalization of the quinoline scaffold has been a significant area of research for the past two decades, aiming to expand the chemical space for drug discovery. nih.gov
Photoredox Catalysis and Radical Chemistry Applications
The isoquinoline nucleus present in this compound makes it a candidate for applications in photoredox catalysis. Isoquinoline derivatives can act as photosensitizers, absorbing light and initiating electron transfer processes to generate radical intermediates. These highly reactive species can then participate in a wide range of chemical transformations that are often difficult to achieve through traditional thermal methods.
While specific photoredox catalytic cycles involving this compound are not detailed in the provided search results, the general reactivity of quinoline-type compounds in radical chemistry is well-established. The methyl group, in particular, can be a site for radical generation through hydrogen atom abstraction (HAT). The resulting benzylic-type radical can then engage in various C-C and C-heteroatom bond-forming reactions. This approach opens up avenues for the late-stage functionalization of complex molecules containing the this compound core.
Analytical Method Development for Structural Characterization (beyond basic identification)
The unambiguous characterization of this compound and its derivatives, especially within complex reaction mixtures or as part of larger molecular assemblies, necessitates the use of advanced analytical techniques. These methods go beyond simple identification and provide detailed structural and quantitative information.
Advanced Chromatographic and Mass Spectrometric Techniques for Complex Mixtures
In the context of synthesizing or utilizing this compound, it is often present in a mixture with starting materials, byproducts, and other reagents. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for separating these components. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.
Coupling these chromatographic techniques with mass spectrometry (MS) provides a powerful platform for both separation and identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its reaction products, thus confirming their identity. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding characteristic fragmentation patterns that provide valuable structural information and help to distinguish between isomers.
Spectroscopic Fingerprinting for Reaction Monitoring
Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions and maximizing yield. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide a "fingerprint" of the molecules present in the reaction mixture at any given time.
¹H and ¹³C NMR spectroscopy can track the disappearance of starting material signals and the appearance of product signals. For example, changes in the chemical shift of the methyl protons or the protons on the isoquinoline ring can indicate that a reaction has occurred at that site. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between different parts of the molecule, confirming the structure of the product.
In-situ monitoring techniques, such as ReactIR (in-situ FTIR), can provide real-time data on the concentration of reactants and products, allowing for a detailed kinetic analysis of the reaction. This level of understanding is invaluable for process development and scale-up in both academic and industrial settings.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoquinoline (B145761) derivatives is a well-established area of organic chemistry. organic-chemistry.orgresearchgate.netresearchgate.net Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in accessing the isoquinoline core. researchgate.netwikipedia.org However, these methods often require harsh conditions and may have limited substrate scope. researchgate.net
Future research will likely focus on the development of more sustainable and efficient synthetic strategies. This includes the use of transition-metal-catalyzed C-H activation and functionalization, which offers a more atom-economical approach to building molecular complexity. researchgate.netnih.gov For instance, rhodium(III)-catalyzed annulation of benzamides with alkynes has emerged as a powerful tool for constructing isoquinolone derivatives, which can be further transformed into isoquinolines. nih.gov Similarly, copper-catalyzed reactions have shown promise in the synthesis of functionalized isoquinolines. nih.gov Microwave-assisted organic synthesis is another avenue that can lead to faster and more efficient preparation of isoquinoline derivatives, often using greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net
For 3-Methyl-6-isoquinolinemethanol specifically, future work could explore one-pot, multi-component reactions that combine readily available starting materials to construct the molecule in a single, efficient process. nih.gov The development of catalytic systems that are reusable and operate under mild conditions will be a key aspect of making the synthesis of this and related compounds more environmentally friendly. researchgate.netnih.gov
Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis
In the context of this compound, ML models could be trained on existing datasets of isoquinoline syntheses to predict the most efficient way to produce this specific molecule. chemrxiv.org AI could also be used to design novel analogs of this compound with desired properties by exploring a vast virtual chemical space. mdpi.com For example, by analyzing structure-activity relationships of known bioactive isoquinolines, AI algorithms could suggest modifications to the this compound scaffold to enhance its potential biological activity. nih.govnih.gov The use of ML can also aid in the prediction of the formation of nitrogen heterocycles in complex mixtures, a tool that could be adapted to optimize synthetic yields and minimize byproducts. nih.gov
Exploration of Unconventional Reactivity and Catalysis
Moving beyond traditional synthetic methods, the exploration of unconventional reactivity patterns of the isoquinoline nucleus can open up new avenues for the synthesis and functionalization of compounds like this compound. For example, the dearomative functionalization of quinolines and isoquinolines via photochemistry offers a way to access novel three-dimensional structures. nih.gov
The use of silver-catalyzed cycloisomerization reactions has been shown to generate reactive isoquinolinone intermediates that can participate in subsequent cycloaddition reactions, leading to complex molecular architectures. acs.orgnih.gov Investigating the reactivity of the isoquinoline core in this compound under various catalytic conditions could lead to the discovery of new transformations and the synthesis of novel derivatives. The electrophilic reactivity of the isoquinoline ring system has been studied, and this knowledge can be used to predict and control the outcomes of functionalization reactions. rsc.org
Advanced Spectroscopic Probes for Dynamic and Ultrafast Processes
A deeper understanding of the photophysical properties of this compound will be crucial for its potential application in areas like optoelectronics. Advanced spectroscopic techniques can provide insights into the dynamic and ultrafast processes that occur upon photoexcitation. Ultrafast pump-probe spectroscopy, for instance, can be used to study the relaxation and fragmentation dynamics of polycyclic aromatic hydrocarbons, a class of molecules to which isoquinoline belongs. uni-kiel.de
Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can provide detailed information about the electronic structure of the molecule. uni-kiel.de The application of such techniques to this compound could reveal important information about its excited-state dynamics, which is essential for designing molecules with specific fluorescent or phosphorescent properties. mdpi.comrsc.org Raman spectroscopy is another powerful tool for the characterization of nitrogen-containing polycyclic aromatic hydrocarbons. nasa.gov
Expansion into Interdisciplinary Fields (e.g., optoelectronics, theoretical chemical biology)
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities reported for its derivatives. technologynetworks.comrsc.orgnih.govmdpi.com While the specific biological profile of this compound is not yet established, its structure warrants investigation in various therapeutic areas. For instance, isoquinoline derivatives have been explored as anticancer agents and inhibitors of apoptosis proteins. nih.gov
In the realm of optoelectronics, isoquinoline derivatives have shown promise as fluorescent materials. mdpi.com The introduction of a methyl group and a hydroxymethyl group at specific positions on the isoquinoline core, as in this compound, could modulate its electronic properties and lead to interesting photophysical behavior. Future research could focus on synthesizing and characterizing a series of related compounds to establish structure-property relationships for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Theoretical chemical biology can play a significant role in predicting the potential interactions of this compound with biological targets. Molecular docking studies and molecular dynamics simulations can provide insights into how this molecule might bind to proteins or other biomolecules, guiding the design of future biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
